molecular formula C11H9N7OS B2374156 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396876-73-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No. B2374156
CAS RN: 1396876-73-5
M. Wt: 287.3
InChI Key: AAWZJPVNRYLHPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine” derivatives, has been reported . These derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been studied . For instance, the structure of protein-ligand complex reveals that thiadiazoles partially occupy the adenine-binding pocket in PKnB, providing a framework for the design of compounds with potential therapeutic applications .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported . For example, “N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine” derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, “5-Methyl-1,3,4-thiadiazol-2-thiol” has a molecular weight of 132.21, and it is soluble in chloroform .

Safety And Hazards

The safety and hazards of similar compounds have been reported . For instance, “5-Methyl-1,3,4-thiadiazol-2-ol” has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

Future Directions

The future directions of similar compounds have been studied . For instance, the study of “4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin” provides hints for the future design of new derivatives with higher potency and specificity .

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyltetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7OS/c1-7-13-15-11(20-7)12-10(19)9-14-17-18(16-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZJPVNRYLHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

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